2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol
Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7, and an ethanol group attached to the nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The ethanol group can be added via a nucleophilic substitution reaction using ethylene oxide or ethylene glycol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulate enzyme activity, or influence neurotransmitter release and uptake. The exact mechanism depends on the specific biological context and the target of interest. For example, it may interact with dopamine or serotonin receptors, influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the ethanol group but shares the tetrahydroisoquinoline core and methoxy substituents.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and ethanol groups but retains the tetrahydroisoquinoline core.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Contains a methyl group instead of an ethanol group at position 1.
Uniqueness
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol is unique due to the presence of both methoxy and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-12-7-9-3-5-14-11(4-6-15)10(9)8-13(12)17-2/h7-8,11,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWOJGACEJJOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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